Hexarelin acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

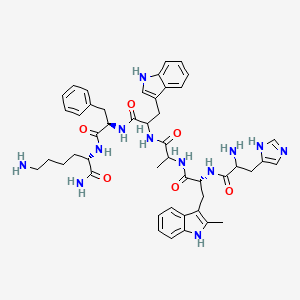

(2S)-6-amino-2-[[(2R)-2-[[2-[2-[[(2R)-2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(2-methyl-1H-indol-3-yl)propanoyl]amino]propanoylamino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H58N12O6/c1-27-34(33-15-7-9-17-37(33)54-27)23-41(58-44(62)35(49)22-31-25-51-26-53-31)45(63)55-28(2)43(61)57-40(21-30-24-52-36-16-8-6-14-32(30)36)47(65)59-39(20-29-12-4-3-5-13-29)46(64)56-38(42(50)60)18-10-11-19-48/h3-9,12-17,24-26,28,35,38-41,52,54H,10-11,18-23,48-49H2,1-2H3,(H2,50,60)(H,51,53)(H,55,63)(H,56,64)(H,57,61)(H,58,62)(H,59,65)/t28?,35?,38-,39+,40?,41+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVWNMGKSNGWLOL-UHXWJRACSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)CC(C(=O)NC(C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC6=CN=CN6)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=CC=CC=C2N1)C[C@H](C(=O)NC(C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)N[C@H](CC5=CC=CC=C5)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)C(CC6=CN=CN6)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H58N12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

887.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Hexarelin Acetate and the Growth Hormone Secretagogue Receptor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of hexarelin (B1671829) acetate (B1210297) on the growth hormone secretagogue receptor (GHSR). It delves into the molecular interactions, signaling cascades, and downstream physiological effects, supported by quantitative data and detailed experimental methodologies.

Introduction to Hexarelin Acetate

Hexarelin is a synthetic hexapeptide agonist of the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor.[1] Its structure, His-D-2-methyl-Trp-Ala-Trp-D-Phe-Lys-NH2, confers high potency and stability.[2][3] Hexarelin stimulates the release of growth hormone (GH) from the pituitary gland and has garnered significant interest for its potential therapeutic applications beyond GH deficiency, including in cardiovascular and metabolic disorders.[1][4] This guide focuses on the core molecular mechanisms governing its action on GHSR.

Interaction with the Growth Hormone Secretagogue Receptor (GHSR)

Hexarelin's primary mechanism of action is its high-affinity binding to and activation of GHSR, a G protein-coupled receptor (GPCR).[1] This interaction initiates a cascade of intracellular signaling events that culminate in the secretion of growth hormone.

Dual Receptor Engagement: GHSR and CD36

While GHSR is the principal target for hexarelin's growth hormone-releasing effects, research has revealed that hexarelin also binds to the scavenger receptor CD36, particularly in cardiovascular tissues.[4][5] This dual receptor interaction underlies some of hexarelin's pleiotropic, GH-independent effects, such as its cardioprotective actions.[6]

Quantitative Analysis of Hexarelin-Receptor Interactions

The binding affinity and functional potency of hexarelin have been quantified in various studies. The following tables summarize key quantitative data for hexarelin's interaction with GHSR and CD36, as well as its in vivo efficacy in stimulating hormone release.

| Parameter | Value | Receptor | Cell Line/System | Reference |

| Ki | Lower affinity than MK-677, GHRP-6, GHRP-2 | Human GHSR-1a | BHK and COS-7 cells | [2] |

| IC50 | 0.95 ± 0.26 µM | Rat CD36 | Rat cardiac membranes | [7] |

| ED50 (GH Release) | 0.48 ± 0.02 µg/kg | In vivo | Healthy adult males | [8] |

| ED50 (PRL Release) | 0.39 ± 0.02 µg/kg | In vivo | Healthy adult males | [8] |

Table 1: Binding Affinity and Potency of Hexarelin for GHSR and CD36.

| Dose | Peak GH Concentration (mU/L) | AUC (mU/l/120 min) | Reference |

| 0.25 µg/kg i.v. | - | 816.4 ± 235.6 | [9] |

| 0.5 µg/kg i.v. | - | 2154.6 ± 491.6 | [9] |

| 1.0 µg/kg i.v. | 140 | - | [8] |

| 2.0 µg/kg i.v. | - | 4819.2 ± 668.0 | [9] |

Table 2: Dose-Dependent Growth Hormone Release Induced by Hexarelin in Humans.

Signaling Pathways Activated by Hexarelin

Upon binding to GHSR, hexarelin initiates a series of intracellular signaling events. The primary pathway involves the activation of the Gαq/11 subunit of the heterotrimeric G protein.

The Gαq/11 - Phospholipase C (PLC) Pathway

Activation of Gαq/11 by the hexarelin-bound GHSR leads to the stimulation of phospholipase C-β (PLC-β).[10] PLC-β then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[11] IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The subsequent rise in intracellular Ca2+ is a critical step in the exocytosis of growth hormone-containing vesicles from somatotroph cells in the pituitary.

References

- 1. Mechanism of action of hexarelin and GHRP-6: analysis of the involvement of GHRH and somatostatin in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Growth hormone-releasing activity of hexarelin in humans. A dose-response study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Hexarelin, a potent GHRP analogue: interactions with GHRH and clonidine in young and aged dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structural insights into differences in G protein activation by family A and family B GPCRs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of the growth hormone-releasing peptide binding site in CD36: a photoaffinity cross-linking study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hexarelin-induced growth hormone, cortisol, and prolactin release: a dose-response study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Low hexarelin dose and pyridostigmine have additive effect and potentiate to the same extent the GHRH-induced GH response in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Activation of phospholipase C-beta1 via Galphaq/11 during calcium mobilization by calcitonin gene-related peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | The roles of phospholipase C-β related signals in the proliferation, metastasis and angiogenesis of malignant tumors, and the corresponding protective measures [frontiersin.org]

Hexarelin Acetate: A Technical Guide to its Chemical Structure, Signaling, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexarelin (B1671829) acetate (B1210297) is a potent, synthetic hexapeptide agonist of the growth hormone secretagogue receptor (GHSR-1a), also known as the ghrelin receptor. Its ability to stimulate robust growth hormone (GH) release has made it a subject of extensive research. Beyond its endocrine effects, Hexarelin exhibits significant, GH-independent cardiovascular activity, primarily through its interaction with the CD36 receptor. This technical guide provides an in-depth overview of the chemical properties, signaling pathways, and common experimental methodologies associated with Hexarelin acetate.

Chemical Structure and Properties

Hexarelin is a hexapeptide with the amino acid sequence His-D-2-methyl-Trp-Ala-Trp-D-Phe-Lys-NH2.[1] The acetate salt form enhances its stability and solubility.[2]

| Property | Value | Reference(s) |

| Chemical Name | L-Histidyl-2-methyl-D-tryptophyl-L-alanyl-L-tryptophyl-D-phenylalanyl-L-lysinamide acetate | [3] |

| Molecular Formula (Free Base) | C47H58N12O6 | [1][4][5][6] |

| Molecular Weight (Free Base) | 887.04 g/mol | [3][4][5][6] |

| CAS Number (Hexarelin) | 140703-51-1 | [1][7] |

| CAS Number (this compound) | 208251-52-9 | [2][3][4][8][9][10] |

| Amino Acid Sequence | H-His-D-2-Me-Trp-Ala-Trp-D-Phe-Lys-NH2 | [1] |

| IUPAC Name | 6-amino-2-[[2-[[2-[2-[[2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(2-methyl-1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanamide | [4] |

Signaling Pathways

Hexarelin's biological effects are mediated through at least two distinct receptor systems, leading to a range of physiological responses.

GHSR-1a Mediated Growth Hormone Release

The primary mechanism of action for Hexarelin is its potent agonism of the growth hormone secretagogue receptor type 1a (GHSR-1a).[11] This G-protein coupled receptor (GPCR) is predominantly expressed in the anterior pituitary and hypothalamus. Binding of Hexarelin to GHSR-1a initiates a signaling cascade through the Gq/11 protein, activating phospholipase C (PLC). PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key second messenger that stimulates the secretion of growth hormone from somatotroph cells.

CD36-Mediated Cardiovascular Effects

Hexarelin also exerts direct cardiovascular effects that are independent of its GH-releasing activity. These effects are primarily mediated through the scavenger receptor CD36, which is expressed in cardiomyocytes and endothelial cells. The binding of Hexarelin to CD36 is implicated in cardioprotective mechanisms, including the inhibition of apoptosis in cardiomyocytes.

Quantitative Data

The following tables summarize key quantitative parameters for this compound based on preclinical and clinical studies.

Table 1: Pharmacokinetic Parameters

| Parameter | Species | Route | Value | Reference(s) |

| Half-life (t½) | Human | IV | ~55 minutes | |

| Rat | IV | 75.9 ± 9.3 minutes | ||

| Dog | IV | 120 minutes | ||

| Bioavailability | Rat | SC | 64% | |

| Clearance | Rat | IV | 7.6 ± 0.7 mL/min/kg | |

| Dog | IV | 4.28 mL/min/kg | ||

| Volume of Distribution (Vd) | Rat | IV | 744 ± 81 mL/kg | |

| Dog | IV | 387.7 mL/kg |

Table 2: In Vitro and In Vivo Potency

| Parameter | Assay | Species/System | Value | Reference(s) |

| ED50 (GH Release) | In vivo | Human | 0.48 ± 0.02 µg/kg | |

| EC50 (GH Release) | In vitro | Rat Pituitary Cells | 2.7 ± 1.4 nmol/L | |

| Kd (Cardiac Receptor) | Radioligand Binding | Rat Cardiac Membranes | 14.5 nmol/L | |

| IC50 (CD36 Binding) | Competition Binding | Rat Cardiac Membranes | 2.9 µmol/L |

Experimental Protocols

This section details common methodologies used to investigate the activity of this compound.

In Vivo Growth Hormone Release Assay

Objective: To determine the potency and efficacy of Hexarelin in stimulating GH release in vivo.

Methodology:

-

Subjects: Healthy human volunteers or animal models (e.g., rats, dogs).

-

Administration: Hexarelin is administered intravenously (IV) or subcutaneously (SC) at various doses. A saline control is also included.

-

Blood Sampling: Blood samples are collected at baseline and at regular intervals (e.g., 15, 30, 60, 90, 120 minutes) post-administration.

-

GH Measurement: Plasma or serum GH concentrations are quantified using a validated immunoassay (e.g., ELISA, RIA).

-

Data Analysis: The peak GH concentration (Cmax) and the area under the curve (AUC) are calculated to assess the dose-response relationship and determine parameters like ED50.

In Vitro Cardiomyocyte Apoptosis Assay

Objective: To evaluate the cardioprotective effects of Hexarelin by measuring its ability to inhibit apoptosis in cardiomyocytes.

Methodology:

-

Cell Culture: Primary cardiomyocytes are isolated from neonatal rats and cultured.

-

Induction of Apoptosis: Apoptosis is induced by treating the cells with an agent like Angiotensin II.

-

Hexarelin Treatment: Cells are co-incubated with the apoptosis-inducing agent and various concentrations of Hexarelin.

-

Apoptosis Assessment: Apoptosis is quantified using methods such as:

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay: To detect DNA fragmentation.

-

Flow Cytometry: Using Annexin V and propidium (B1200493) iodide staining to identify apoptotic and necrotic cells.

-

Caspase-3 Activity Assay: To measure the activity of a key executioner caspase.

-

-

Data Analysis: The percentage of apoptotic cells in Hexarelin-treated groups is compared to the control group to determine the anti-apoptotic effect.

GHSR-1a Radioligand Binding Assay

Objective: To determine the binding affinity of Hexarelin for the GHSR-1a receptor.

Methodology:

-

Membrane Preparation: Cell membranes expressing GHSR-1a are prepared from a suitable cell line (e.g., HEK293 or CHO cells).

-

Radioligand: A radiolabeled ligand for GHSR-1a (e.g., [125I]-Ghrelin or [35S]-MK-0677) is used.

-

Competition Assay: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of unlabeled Hexarelin.

-

Separation and Detection: Bound and free radioligand are separated by filtration, and the radioactivity of the bound fraction is measured using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of Hexarelin that inhibits 50% of radioligand binding) is determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Inositol Monophosphate (IP-1) Accumulation Assay

Objective: To measure the functional activation of the Gq-coupled GHSR-1a by quantifying the accumulation of the downstream second messenger, IP-1.

Methodology:

-

Cell Culture: A cell line stably expressing GHSR-1a is cultured in multi-well plates.

-

Cell Stimulation: Cells are stimulated with varying concentrations of Hexarelin in the presence of lithium chloride (LiCl), which inhibits the degradation of IP-1.

-

Cell Lysis and Detection: After incubation, the cells are lysed, and the accumulated IP-1 is measured using a competitive immunoassay, often a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

-

HTRF Detection: In the HTRF assay, a d2-labeled IP-1 competes with the IP-1 in the cell lysate for binding to a terbium cryptate-labeled anti-IP-1 antibody. The HTRF signal is inversely proportional to the concentration of IP-1 in the sample.

-

Data Analysis: A standard curve is used to quantify the IP-1 concentration. The data are then plotted to generate a dose-response curve and determine the EC50 value for Hexarelin-induced IP-1 accumulation.

Conclusion

This compound is a multifaceted synthetic peptide with well-characterized effects on growth hormone secretion and emerging roles in cardiovascular protection. Its dual receptor activity through GHSR-1a and CD36 presents a unique pharmacological profile. The data and experimental protocols outlined in this guide provide a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of Hexarelin and related compounds. Further research is warranted to fully elucidate the clinical implications of its diverse signaling pathways.

References

- 1. Binding Domain Characterization of Growth Hormone Secretagogue Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Identification of the growth hormone-releasing peptide binding site in CD36: a photoaffinity cross-linking study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hexarelin, a novel GHRP-6 analog, stimulates growth hormone (GH) release in a GH-secreting rat cell line (GH1) insensitive to GH-releasing hormone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hexarelin, a synthetic growth-hormone releasing peptide, shows no interaction with corticotropin-releasing hormone and vasopressin on adrenocorticotropin and cortisol secretion in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cd36, a class B scavenger receptor, functions as a monomer to bind acetylated and oxidized low-density lipoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Identification and characterization of a new growth hormone-releasing peptide receptor in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The growth hormone secretagogue hexarelin stimulates the hypothalamo-pituitary-adrenal axis via arginine vasopressin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Rapid desensitisation of the GH secretagogue (ghrelin) receptor to hexarelin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Bioactivity of Hexarelin Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexarelin acetate (B1210297), a synthetic hexapeptide growth hormone secretagogue, has demonstrated a wide range of in vitro bioactive properties that extend beyond its primary endocrine function of stimulating growth hormone release. These activities, observed in various cell types, are mediated through the growth hormone secretagogue receptor 1a (GHSR-1a) and the scavenger receptor CD36. This technical guide provides an in-depth overview of the in vitro bioactivity of Hexarelin acetate, with a focus on its cytoprotective, proliferative, and metabolic effects. Detailed experimental protocols and a summary of quantitative data are presented to facilitate further research and development.

Introduction

This compound is a potent, synthetic agonist of the ghrelin/growth hormone secretagogue receptor. While its primary pharmacological effect is the stimulation of growth hormone secretion from the pituitary gland, a growing body of in vitro evidence has revealed significant, direct cellular effects in a variety of tissues. These effects are of considerable interest for their therapeutic potential in cardiovascular diseases, neurodegenerative disorders, and metabolic conditions. This guide will explore the multifaceted in vitro bioactivity of this compound, providing researchers with a comprehensive resource to understand its mechanisms of action and to design further investigations.

In Vitro Bioactivities of this compound

This compound exhibits a range of biological activities in vitro, primarily centered on cell survival, proliferation, and metabolism. These effects have been most extensively studied in cardiomyocytes, but have also been observed in other cell types, including cardiac fibroblasts, pancreatic β-cells, neuroblastoma cells, and macrophages.

Cytoprotective and Anti-Apoptotic Effects

A significant body of in vitro research has highlighted the cytoprotective properties of this compound, particularly its ability to inhibit apoptosis in response to various stressors.

Hexarelin has been shown to protect cardiomyocytes from apoptosis induced by agents such as angiotensin II and doxorubicin.[1][2] This protective effect is mediated, in part, by the modulation of key apoptotic regulatory proteins. Specifically, Hexarelin has been observed to decrease the expression of the pro-apoptotic protein Bax and increase the expression of the anti-apoptotic protein Bcl-2, thereby shifting the Bax/Bcl-2 ratio in favor of cell survival.[2] Furthermore, Hexarelin can inhibit the activity of caspase-3, a key executioner caspase in the apoptotic cascade.[2]

In vitro studies using the MIN6 pancreatic β-cell line have demonstrated that Hexarelin can protect against streptozotocin (B1681764) (STZ)-induced cytotoxicity.[3] This protective effect is associated with the preservation of mitochondrial function and a reduction in oxidative stress.[3]

Hexarelin has also been shown to exert neuroprotective effects in vitro. In Neuro-2A neuroblastoma cells, Hexarelin treatment was found to attenuate hydrogen peroxide (H₂O₂)-induced apoptosis.[4][5] This neuroprotective activity is linked to the modulation of the MAPK and PI3K/Akt signaling pathways.[4]

Proliferative Effects

In addition to its cytoprotective effects, Hexarelin can also stimulate cell proliferation in certain cell types.

Studies using the H9c2 cardiomyocyte cell line have shown that Hexarelin can promote cell proliferation. This effect suggests a potential role for Hexarelin in cardiac regeneration and repair.

Conversely, in cardiac fibroblasts, Hexarelin has been shown to inhibit proliferation induced by angiotensin II.[6] This anti-proliferative effect on fibroblasts, coupled with its protective effect on cardiomyocytes, suggests a beneficial role for Hexarelin in mitigating adverse cardiac remodeling.

Metabolic Effects

Hexarelin also exhibits significant metabolic effects in vitro, particularly in macrophages.

In THP-1 macrophages, Hexarelin has been shown to stimulate cholesterol efflux.[7][8] This effect is mediated through the CD36 receptor and involves the activation of the peroxisome proliferator-activated receptor-gamma (PPARγ) and the subsequent upregulation of the liver X receptor alpha (LXRα) and ATP-binding cassette (ABC) transporters ABCA1 and ABCG1.[7] This pathway plays a crucial role in reverse cholesterol transport, a process that is central to the prevention of atherosclerosis.

Quantitative Data Summary

The following tables summarize the quantitative data from various in vitro studies on this compound.

Table 1: Effects of Hexarelin on Cell Viability and Apoptosis

| Cell Type | Stressor | Hexarelin Concentration | Incubation Time | Effect | Reference |

| Neonatal Rat Cardiomyocytes | Angiotensin II (0.1 µM) | 0.1 µM | 48 hours | Decreased percentage of apoptotic cells from 24.97% to 14.25% | [2] |

| H9c2 Cardiomyocytes | Doxorubicin | Not specified | Not specified | Promotes survival | [1] |

| MIN6 Pancreatic β-Cells | Streptozotocin (1 mM) | 1 µM | 6 hours | Increased cell viability from 69.3% to 105.3% of control | [3] |

| Neuro-2A Neuroblastoma Cells | Hydrogen Peroxide (100 µM) | 1 µM | 24 hours | Improved cell viability | [4] |

Table 2: Effects of Hexarelin on Apoptotic and Signaling Proteins

| Cell Type | Stressor | Hexarelin Concentration | Effect on Protein Expression/Activity | Reference |

| Neonatal Rat Cardiomyocytes | Angiotensin II | 0.1 µM | ↓ Bax, ↑ Bcl-2, ↓ Caspase-3 activity | [2] |

| Neuro-2A Neuroblastoma Cells | Hydrogen Peroxide | 1 µM | ↓ Bax, ↑ Bcl-2, ↓ Caspase-3 & -7 mRNA | [5] |

| Neuro-2A Neuroblastoma Cells | Hydrogen Peroxide | 1 µM | ↓ p-ERK, ↓ p-p38, ↑ p-Akt | [4] |

| THP-1 Macrophages | None | 10⁻⁷ M | ↑ PPARγ, ↑ LXRα, ↑ ABCA1, ↑ ABCG1 | [7] |

Table 3: Effects of Hexarelin on Cell Proliferation

| Cell Type | Stimulus | Hexarelin Concentration | Effect | Reference |

| H9c2 Cardiomyocytes | None | Not specified | Stimulates proliferation | |

| Rat Cardiac Fibroblasts | Angiotensin II (10⁻⁷ M) | 10⁻⁷ M | Inhibits proliferation | [6] |

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments used to characterize the bioactivity of this compound.

Cell Culture

-

H9c2 Cardiomyoblasts: Culture in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO₂.

-

Primary Neonatal Rat Cardiomyocytes: Isolate from 1-2 day old Sprague-Dawley rats and culture in DMEM/F12 supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

MIN6 Pancreatic β-Cells: Culture in DMEM with 25 mM glucose, supplemented with 15% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 70 µM β-mercaptoethanol.

-

Neuro-2A Neuroblastoma Cells: Culture in DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

THP-1 Monocytes: Culture in RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin. Differentiate into macrophages by treating with 100 nM phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48-72 hours.

Cell Viability (MTT) Assay

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

-

Protocol:

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and/or the desired stressor for the specified duration.

-

After treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.[9][10][11][12]

-

Apoptosis (TUNEL) Assay

-

Principle: The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a method for detecting DNA fragmentation that is a hallmark of apoptosis. Terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-ends of DNA fragments with labeled dUTPs.

-

Protocol:

-

Culture cells on glass coverslips in a 24-well plate.

-

After treatment, fix the cells with 4% paraformaldehyde for 25 minutes at room temperature.

-

Permeabilize the cells with 0.1% Triton X-100 in 0.1% sodium citrate (B86180) for 2 minutes on ice.

-

Perform the TUNEL staining using a commercially available kit according to the manufacturer's instructions. This typically involves incubating the cells with the TdT enzyme and labeled nucleotides.

-

Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).

-

Mount the coverslips on microscope slides and visualize using a fluorescence microscope.[13][14]

-

Western Blot Analysis

-

Principle: Western blotting is used to detect specific proteins in a sample. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane where they are stained with antibodies specific to the target protein.

-

Protocol:

-

Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE on a 10-12% gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, p-Akt, p-ERK, β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[1][15][16][17][18]

-

Cholesterol Efflux Assay

-

Principle: This assay measures the ability of cells, typically macrophages, to remove cholesterol and transfer it to an acceptor, such as high-density lipoprotein (HDL).

-

Protocol:

-

Differentiate THP-1 cells into macrophages in 24-well plates.

-

Label the cells with [³H]-cholesterol (1 µCi/mL) for 24-48 hours.

-

Wash the cells and equilibrate them with serum-free medium containing 0.2% BSA for 1 hour.

-

Induce cholesterol efflux by incubating the cells with HDL (50 µg/mL) in the presence or absence of Hexarelin for 4-24 hours.

-

Collect the medium and lyse the cells.

-

Measure the radioactivity in the medium and the cell lysate using a scintillation counter.

-

Calculate the percentage of cholesterol efflux as: (cpm in medium / (cpm in medium + cpm in cells)) x 100.[7][19]

-

Signaling Pathways and Mechanisms of Action

The diverse in vitro bioactivities of this compound are mediated by complex signaling pathways initiated by its binding to GHSR-1a and CD36.

Anti-Apoptotic Signaling in Cardiomyocytes

In cardiomyocytes, the anti-apoptotic effects of Hexarelin are primarily mediated through the GHSR-1a. Upon binding, Hexarelin activates downstream signaling cascades that lead to the upregulation of anti-apoptotic proteins like Bcl-2 and the downregulation of pro-apoptotic proteins like Bax. This shift in the Bax/Bcl-2 ratio prevents the release of cytochrome c from the mitochondria and inhibits the activation of the caspase cascade, ultimately leading to increased cell survival.

Caption: Anti-apoptotic signaling pathway of Hexarelin in cardiomyocytes.

CD36-Mediated Metabolic Signaling in Macrophages

In macrophages, Hexarelin's effects on cholesterol metabolism are mediated through the scavenger receptor CD36. The binding of Hexarelin to CD36 initiates a signaling cascade that leads to the activation of PPARγ. Activated PPARγ then upregulates the expression of LXRα, which in turn increases the expression of the cholesterol transporters ABCA1 and ABCG1. This pathway enhances the efflux of cholesterol from macrophages to HDL particles, a key step in preventing the formation of foam cells and the development of atherosclerosis.

Caption: CD36-mediated metabolic signaling of Hexarelin in macrophages.

PI3K/Akt and MAPK/ERK Survival Pathways

In various cell types, including neuroblastoma cells, the protective effects of Hexarelin involve the activation of the PI3K/Akt and MAPK/ERK signaling pathways. These are well-established pro-survival pathways that regulate a wide range of cellular processes, including cell growth, proliferation, and inhibition of apoptosis. Hexarelin has been shown to increase the phosphorylation and activation of Akt and ERK, which in turn can phosphorylate and inactivate pro-apoptotic proteins and activate anti-apoptotic factors.

Caption: PI3K/Akt and MAPK/ERK survival pathways activated by Hexarelin.

Experimental Workflow Example

The following diagram illustrates a general workflow for investigating the in vitro bioactivity of this compound.

Caption: General experimental workflow for in vitro bioactivity studies of Hexarelin.

Conclusion

The in vitro bioactivity of this compound is extensive and multifaceted, encompassing cytoprotective, proliferative, and metabolic effects across a range of cell types. These activities are mediated by complex signaling pathways involving the GHSR-1a and CD36 receptors. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound in various pathological conditions. Future in vitro studies should continue to elucidate the precise molecular mechanisms underlying its diverse effects and explore its potential in combination with other therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Hexarelin Protects Rodent Pancreatic Β-Cells Function from Cytotoxic Effects of Streptozotocin Involving Mitochondrial Signalling Pathways In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hexarelin Modulation of MAPK and PI3K/Akt Pathways in Neuro-2A Cells Inhibits Hydrogen Peroxide—Induced Apoptotic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. journals.physiology.org [journals.physiology.org]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. merckmillipore.com [merckmillipore.com]

- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

- 11. MTT (Assay protocol [protocols.io]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. dovepress.com [dovepress.com]

- 14. TUNEL staining [abcam.com]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Cholesterol Efflux Assay - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Hexarelin Acetate on Pulsatile Growth Hormone Secretion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexarelin (B1671829) acetate (B1210297), a synthetic hexapeptide growth hormone (GH) secretagogue, has demonstrated significant potential in modulating the pulsatile release of growth hormone. This technical guide provides an in-depth analysis of Hexarelin's mechanism of action, its quantifiable effects on GH pulsatility, and the intricate signaling pathways it influences. Detailed experimental protocols from key studies are presented to facilitate reproducibility and further investigation. This document aims to serve as a comprehensive resource for professionals in the fields of endocrinology, pharmacology, and drug development.

Introduction

Hexarelin (His-D-2-methyl-Trp-Ala-Trp-D-Phe-Lys-NH2) is a potent, synthetic agonist of the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor.[1][2] Its primary pharmacological action is the stimulation of endogenous growth hormone secretion from the anterior pituitary gland.[2] Unlike direct administration of exogenous GH, Hexarelin promotes a pulsatile release pattern that mimics the body's natural physiological rhythm, which may offer therapeutic advantages and a more favorable safety profile.[3][4] This guide delves into the core mechanisms by which Hexarelin exerts its effects on the pulsatile nature of GH secretion, supported by quantitative data and detailed experimental methodologies.

Mechanism of Action

Hexarelin's primary mechanism of action involves binding to and activating the GHSR-1a in the pituitary and hypothalamic regions.[5] This interaction triggers a cascade of intracellular events leading to the synthesis and release of GH. The multifaceted action of Hexarelin can be summarized as follows:

-

Direct Pituitary Stimulation: Hexarelin directly stimulates somatotroph cells in the anterior pituitary to release GH.[6][7] This action is distinct from that of Growth Hormone-Releasing Hormone (GHRH), as Hexarelin can stimulate GH release even in cell lines insensitive to GHRH.[7]

-

Hypothalamic Action: Hexarelin also acts at the hypothalamic level, potentially by stimulating the release of GHRH and inhibiting the release of somatostatin (B550006), a hormone that suppresses GH secretion.[1][6] The synergistic effect observed when Hexarelin and GHRH are co-administered suggests an interplay between their respective pathways.[8][9]

-

Interaction with Somatostatin: Studies have shown that Hexarelin can counteract the inhibitory effect of somatostatin on GH secretion, providing further evidence for its complex regulatory role.[8][10]

Signaling Pathways

Upon binding to the GHSR-1a, a G-protein coupled receptor, Hexarelin initiates a downstream signaling cascade. The primary pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This increase in intracellular Ca2+ is a critical step in the exocytosis of GH-containing secretory granules from the somatotrophs.

Quantitative Effects on Pulsatile GH Secretion

Hexarelin administration leads to a significant, albeit transient, increase in pulsatile GH secretion.[5] The following tables summarize the quantitative data from key studies, illustrating the impact of Hexarelin on various parameters of GH release.

Table 1: Effect of Acute Hexarelin Administration on Pulsatile GH Secretion in Mice

| Parameter | Vehicle | Hexarelin | Fold Change | P-value | Reference |

| Peak GH Level (ng/mL) | ~5 | ~40 | ~8 | < 0.001 | [5] |

| Duration of Increased Secretion (minutes) | - | 15-30 | - | - | [5] |

Table 2: Effect of Hexarelin Treatment on Pulsatile GH Secretion in Streptozotocin-Induced Diabetic Rats (6-hour period)

| Parameter | STZ-Diabetic (Control) | STZ-Diabetic + Hexarelin | P-value | Reference |

| Total GH Secretion (ng/mL) | 356 ± 75.3 | 826 ± 197 | < 0.05 | [11] |

| Pulsatile GH Secretion (ng/mL) | 192 ± 24.6 | 524 ± 44.6 | < 0.001 | [11] |

| Basal GH Secretion (ng/mL) | 19.2 ± 9.67 | 159 ± 36.6 | < 0.01 | [11] |

| Mass of GH per Burst (ng/mL) | 118 ± 23.0 | 178 ± 28.9 | Not Significant | [11] |

Table 3: Comparative GH Response to Hexarelin and GHRH in Humans

| Parameter | GHRH (2 µg/kg) | Hexarelin (2 µg/kg) | Hexarelin + GHRH | P-value (Hex vs GHRH) | Reference |

| AUC GH (µg·min/L) | 1494 ± 102 | 4693 ± 691 | 7395 ± 450 | < 0.01 | [9] |

| Peak GH (µg/L) | 19.8 ± 2.4 | 62.6 ± 8.0 | - | < 0.01 | [12] |

Table 4: Desensitization to Hexarelin with Chronic Administration in Elderly Humans (AUC GH in µg/L/hour)

| Timepoint | AUC GH (Mean ± SEM) | P-value vs Week 0 | Reference |

| Week 0 | 19.1 ± 2.4 | - | [13] |

| Week 1 | 13.1 ± 2.3 | Not Significant | [13] |

| Week 4 | 12.3 ± 2.4 | < 0.05 | [13] |

| Week 16 | 10.5 ± 1.8 | < 0.01 | [13] |

| 4 Weeks Post-Treatment | 19.4 ± 3.7 | Not Significant | [13] |

Note: AUC refers to the Area Under the Curve, a measure of total hormone secretion over time.

Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies from the cited studies.

5.1. Animal Studies

-

Study Design: Male FVB and MKR mice were treated with either vehicle (saline) or Hexarelin.[5] In another study, streptozotocin (B1681764) (STZ)-induced diabetic rats were treated with Hexarelin (100 µg/kg) daily for two weeks.[14]

-

Drug Administration: Hexarelin was administered via injection.[5]

-

Blood Sampling: For pulsatile GH assessment, whole blood (2 µL) was collected from the tail vein at -15, 0, 15, 30, 45, 60, 75, 90, 105, and 120 minutes relative to the injection.[5] In the diabetic rat study, blood samples were collected over a 6-hour period to analyze pulsatility.[11]

-

GH Measurement: Plasma GH concentrations were measured using an in-house mouse GH enzyme-linked immunosorbent assay (ELISA).[5]

5.2. Human Studies

-

Subjects: Healthy adult male volunteers were recruited for acute administration studies.[9] Elderly individuals were enrolled in the chronic desensitization study.[13]

-

Drug Administration: Hexarelin was administered intravenously (IV) at doses ranging from 0.25 to 2 µg/kg.[9][15] For the chronic study, twice-daily subcutaneous injections were given.[13]

-

Blood Sampling: Blood samples for GH measurement were collected at regular intervals (e.g., every 15-30 minutes) for a period of 2 to 4 hours post-administration.

-

GH Measurement: Serum GH concentrations were measured by immunoradiometric assay (IRMA) or radioimmunoassay (RIA).[8][16]

Desensitization and Reversibility

Chronic administration of Hexarelin can lead to a partial and reversible desensitization of the GH response.[13] Studies in elderly individuals have shown a significant decrease in the GH area under the curve (AUC) after 4 and 16 weeks of continuous treatment.[13] However, this attenuation is not complete, and the GH response returns to baseline levels after a washout period, indicating that the desensitization is not permanent.[13] Intermittent treatment schedules may mitigate this effect.[17]

Conclusion

Hexarelin acetate is a potent secretagogue that significantly enhances the pulsatile secretion of growth hormone. Its dual action on the pituitary and hypothalamus, coupled with its ability to counteract somatostatin's inhibitory effects, underscores its complex and powerful regulatory role in the GH axis. While chronic administration can lead to partial and reversible desensitization, its ability to induce a physiological, pulsatile pattern of GH release makes it a valuable tool for research and a potential therapeutic agent for conditions associated with GH deficiency. The data and protocols presented in this guide provide a solid foundation for further exploration of Hexarelin's therapeutic potential.

References

- 1. Exploring the Multifaceted Research Potential of Hexarelin Peptide | Iredell Free News [iredellfreenews.com]

- 2. onlytest.org [onlytest.org]

- 3. ironoverload.io [ironoverload.io]

- 4. The Safety and Efficacy of Growth Hormone Secretagogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hexarelin, a Growth Hormone Secretagogue, Improves Lipid Metabolic Aberrations in Nonobese Insulin-Resistant Male MKR Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of action of Hexarelin. I. Growth hormone-releasing activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hexarelin, a novel GHRP-6 analog, stimulates growth hormone (GH) release in a GH-secreting rat cell line (GH1) insensitive to GH-releasing hormone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Interaction of the growth hormone releasing peptide hexarelin with somatostatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Modulation of growth hormone-releasing activity of hexarelin in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of cortistatin-14 and somatostatin-14 on the endocrine response to hexarelin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Metabolic modulation of the growth hormone-releasing activity of hexarelin in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Does desensitization to hexarelin occur? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Enhanced Pulsatile Growth Hormone Secretion and Altered Metabolic Hormones by in Vivo Hexarelin Treatment in Streptozotocin-Induced Diabetic Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Low hexarelin dose and pyridostigmine have additive effect and potentiate to the same extent the GHRH-induced GH response in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The effect of repeated administration of hexarelin, a growth hormone releasing peptide, and growth hormone releasing hormone on growth hormone responsivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

Hexarelin Acetate: An In-depth Technical Guide to its In Vivo Pharmacokinetics and Half-Life

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and half-life of Hexarelin (B1671829) acetate, a synthetic hexapeptide growth hormone secretagogue. The information presented herein is curated from a range of preclinical and clinical studies to support research and development activities.

Core Pharmacokinetic Parameters

Hexarelin acetate's pharmacokinetic profile is characterized by rapid absorption and a relatively short half-life, with biliary excretion being a primary route of elimination. The following tables summarize the key quantitative data from in vivo studies across different species and routes of administration.

Table 1: Pharmacokinetic Parameters of this compound in Rats (Sprague-Dawley)

| Parameter | Intravenous (IV) - 5 µg/kg | Subcutaneous (SC) - 5, 10, 50 µg/kg |

| Half-life (t½) | 75.9 ± 9.3 min | Not explicitly stated, but kinetics are first-order up to 50 µg/kg |

| Systemic Clearance (CL) | 7.6 ± 0.7 mL/min/kg | Clearance/F: 12-15 mL/min/kg (dose-independent) |

| Volume of Distribution (Vd) | 744 ± 81 mL/kg | Volume of distribution/F: 1208-1222 mL/kg (dose-independent) |

| Bioavailability (F) | - | 64%[1][2] |

| Area Under the Curve (AUC) | - | 477-3826 pmol·min/mL (dose-dependent)[1] |

Table 2: Pharmacokinetic Parameters of this compound in Dogs

| Parameter | Intravenous (IV) - 1 µg/kg | Subcutaneous (SC) - 1, 10, 100 µg/kg |

| Half-life (t½) | 120 min[3] | Not explicitly stated |

| Fractional Plasma Clearance | 4.28 mL/min/kg[3] | 3.93-5.17 mL/min/kg (dose-independent)[3] |

| Volume of Distribution (Vd) | 387.7 mL/kg[3] | 316-544 mL/kg (dose-independent)[3] |

Table 3: Pharmacokinetic and Pharmacodynamic Parameters of this compound in Humans

| Parameter | Intravenous (IV) | Subcutaneous (SC) | Intranasal | Oral |

| Half-life (t½) of GH response | ~55 min[4][5][6] | Not explicitly stated | Not explicitly stated | Not explicitly stated |

| Peak GH Concentration | ~30 minutes post-administration[4][5][6] | Dose-dependent GH response[7][8] | Similar to 1 µg/kg IV[7][8] | Dose-related increase in GH levels[7][8] |

| Biological Bioavailability | - | 77.0 ± 10.5%[7][8] | 4.8 ± 0.9%[7][8] | 0.3 ± 0.1%[7][8][9] |

Experimental Protocols

The pharmacokinetic data presented above were derived from meticulously designed in vivo experiments. Below are detailed methodologies from key cited studies.

Protocol 1: Pharmacokinetic Study in Rats

-

Animal Model: Male Sprague-Dawley rats.[1]

-

Dosing and Administration:

-

Sample Collection and Analysis:

-

Blood samples were collected at various time points post-administration.

-

For metabolism studies, bile duct-exteriorized rats were used to quantify biliary and urinary excretion of radiolabeled hexarelin.[1]

-

Hexarelin concentrations were determined using high-pressure liquid chromatography (HPLC).[1]

-

-

Pharmacokinetic Analysis: Parameters such as half-life, clearance, and volume of distribution were calculated from the concentration-time data.[1]

Protocol 2: Pharmacokinetic Study in Humans (GH Response)

-

Study Design: Double-blind, placebo-controlled, rising-dose study.[5][6]

-

Dosing and Administration:

-

Sample Collection and Analysis:

-

Analytical Method: Plasma GH levels were determined by immunoassay.

Protocol 3: Metabolism and Excretion Study in Humans

-

Subjects: One volunteer for each growth hormone-releasing peptide (GHRP).[10]

-

Dosing and Administration: Nasal administration of Hexarelin.[10]

-

Sample Collection and Analysis:

-

Urine samples were collected for 2 days post-administration.[10]

-

Samples were processed by solid-phase extraction on weak cation exchange cartridges.[10]

-

Analysis was performed using nano-liquid chromatography-high resolution mass spectrometry (nano-LC-HRMS) to identify parent compound and metabolites.[10]

-

Signaling Pathways and Mechanisms of Action

Hexarelin exerts its primary effects by acting as a potent agonist of the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor.[4] This interaction triggers a signaling cascade that leads to the release of growth hormone from the pituitary gland. Additionally, Hexarelin is suggested to have a dual mechanism of action, which includes inhibiting somatostatin, a hormone that suppresses GH release.[11]

Below is a diagram illustrating the primary signaling pathway of Hexarelin.

Caption: Hexarelin-induced GHSR1a signaling cascade leading to Growth Hormone release.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study of Hexarelin.

Caption: A generalized workflow for determining the pharmacokinetic profile of Hexarelin in vivo.

Metabolism and Excretion

Studies in rats have shown that biliary excretion is the primary route of elimination for Hexarelin, with approximately 60% of the administered dose being excreted in the bile.[1][2] A significant portion of the excreted substance is unchanged Hexarelin, indicating a notable stability against proteolytic enzymes.[1][2] Urinary and fecal excretion account for about 22% and 10% of the dose, respectively.[1] In humans, metabolism of nasally administered Hexarelin is intensive, with the parent compound and several metabolites being detected in urine.[10] One identified metabolite is Hexarelin (1-3) free acid.[10]

Conclusion

This technical guide has synthesized key in vivo pharmacokinetic data for this compound, providing researchers and drug development professionals with a consolidated resource. The provided data tables, detailed experimental protocols, and visual diagrams of the signaling pathway and experimental workflow offer a comprehensive understanding of Hexarelin's behavior in biological systems. The notable differences in bioavailability across various administration routes underscore the importance of delivery-method considerations in the development of Hexarelin-based therapeutics.

References

- 1. Kinetics and disposition of hexarelin, a peptidic growth hormone secretagogue, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Radioimmunoassay for hexarelin, a peptidic growth hormone secretagogue, and its pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Growth hormone-releasing activity of hexarelin in humans. A dose-response study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Growth hormone-releasing activity of hexarelin, a new synthetic hexapeptide, after intravenous, subcutaneous, intranasal, and oral administration in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Hexarelin--evaluation of factors influencing oral bioavailability and ways to improve absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Determination of growth hormone releasing peptides metabolites in human urine after nasal administration of GHRP-1, GHRP-2, GHRP-6, Hexarelin, and Ipamorelin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Exploring the Multifaceted Research Potential of Hexarelin Peptide | Iredell Free News [iredellfreenews.com]

An In-depth Technical Guide on the Off-Target Receptor Binding of Hexarelin Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexarelin acetate (B1210297), a synthetic hexapeptide growth hormone secretagogue, is primarily recognized for its potent agonistic activity at the growth hormone secretagogue receptor (GHSR-1a), also known as the ghrelin receptor. However, a growing body of evidence reveals that Hexarelin also interacts with off-target receptors, most notably the scavenger receptor CD36. This binding to CD36 mediates a range of pharmacological effects, particularly in the cardiovascular system, independent of its growth hormone-releasing properties. This technical guide provides a comprehensive overview of the off-target receptor binding of Hexarelin acetate, focusing on quantitative binding data, detailed experimental methodologies, and the associated signaling pathways.

Introduction

Hexarelin (His-D-2-methyl-Trp-Ala-Trp-D-Phe-Lys-NH2) is a potent synthetic peptide that stimulates the release of growth hormone (GH) [17, 25]. Its primary mechanism of action involves binding to the G-protein coupled receptor GHSR-1a, mimicking the action of the endogenous ligand ghrelin [1, 14]. Beyond its endocrine effects, Hexarelin exhibits significant cardioprotective and metabolic activities [1, 10, 26]. These non-GH-mediated effects are largely attributed to its interaction with the scavenger receptor CD36, a key off-target receptor [1, 2, 10]. Understanding the binding characteristics and downstream consequences of Hexarelin's interaction with both its primary and off-target receptors is crucial for the development of more selective and therapeutically optimized analogs.

Quantitative Receptor Binding Data

The binding affinity of Hexarelin for its primary target, GHSR-1a, and its key off-target receptor, CD36, has been characterized using various in vitro assays. The following tables summarize the available quantitative data.

| Ligand | Receptor | Assay Type | Cell/Tissue Source | IC50 (µM) | Reference |

| Hexarelin | CD36 | Competition Binding Assay | Rat Cardiac Membranes | 0.95 ± 0.26 | [1] |

| GHRP-2 | CD36 | Competition Binding Assay | Rat Cardiac Membranes | 1.79 ± 0.47 | [1] |

| GHRP-6 | CD36 | Competition Binding Assay | Rat Cardiac Membranes | 2.03 ± 1.36 | [1] |

| Ghrelin | CD36 | Competition Binding Assay | Rat Cardiac Membranes | >10 | [1] |

Table 1: Comparative IC50 values of Hexarelin and other growth hormone secretagogues for the off-target receptor CD36.

| Ligand | Receptor | Assay Type | Cell/Tissue Source | Kd (nmol/L) | Bmax (fmol/mg protein) | Reference |

| [125I]Tyr-Bpa-Ala-hexarelin | Hexarelin Receptor (CD36) | Saturation Binding Assay | Rat Cardiac Membranes | 14.5 | 91 | [2] |

Table 2: Saturation binding parameters of a Hexarelin analog for its cardiac receptor, later identified as CD36.

Experimental Protocols

Radioligand Competition Binding Assay for CD36

This protocol is adapted from studies investigating the binding of Hexarelin to CD36 in rat cardiac membranes[1].

Objective: To determine the half-maximal inhibitory concentration (IC50) of Hexarelin and other compounds for the binding of a radiolabeled ligand to the CD36 receptor.

Materials:

-

Rat cardiac membranes (prepared as described in section 3.3)

-

[125I]Tyr-Bpa-Ala-hexarelin (photoactivatable radioligand)

-

This compound and other test compounds

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

Bovine Serum Albumin (BSA)

-

Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation: Thaw frozen rat cardiac membrane aliquots on ice. Resuspend the membranes in assay buffer to a final protein concentration of approximately 100 µ g/well .

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

25 µL of assay buffer (for total binding) or 25 µL of a high concentration of unlabeled Hexarelin (e.g., 10 µM, for non-specific binding).

-

25 µL of increasing concentrations of the competitor compound (Hexarelin, GHRP-2, GHRP-6, or ghrelin) ranging from 10⁻¹⁰ M to 10⁻⁵ M.

-

50 µL of [125I]Tyr-Bpa-Ala-hexarelin (final concentration ~0.1 nM).

-

100 µL of the membrane preparation.

-

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value using non-linear regression analysis.

Workflow for Radioligand Competition Binding Assay.

Photoaffinity Labeling of CD36 with a Hexarelin Derivative

This protocol is based on the methodology used to identify the Hexarelin binding site on CD36[1][3].

Objective: To covalently label the Hexarelin binding site on the CD36 receptor using a photoactivatable Hexarelin analog.

Materials:

-

Rat cardiac membranes

-

[125I]Tyr-Bpa-Ala-hexarelin (photoactivatable derivative of Hexarelin)

-

UV lamp (365 nm)

-

SDS-PAGE equipment

-

Phosphorimager

-

Enzymes for peptide mapping (e.g., Endoproteinase Glu-C)

-

Chemical cleavage reagents (e.g., Cyanogen (B1215507) bromide)

Procedure:

-

Binding: Incubate rat cardiac membranes (2 mg of protein) with [125I]Tyr-Bpa-Ala-hexarelin (0.1 nM) in the dark for 60 minutes at room temperature.

-

Photocrosslinking: Transfer the incubation mixture to a petri dish on ice and irradiate with a UV lamp at 365 nm for 30 minutes.

-

SDS-PAGE: Solubilize the membranes and separate the proteins by SDS-PAGE.

-

Autoradiography: Dry the gel and expose it to a phosphor screen to visualize the radiolabeled protein band.

-

Peptide Mapping (for binding site identification):

-

Excise the labeled protein band from the gel.

-

Perform in-gel digestion with a specific protease (e.g., Endoproteinase Glu-C).

-

Alternatively, perform chemical cleavage (e.g., with cyanogen bromide) to cleave at specific amino acid residues.

-

Analyze the resulting peptide fragments by SDS-PAGE and autoradiography to identify the labeled fragment.

-

Further analysis by mass spectrometry can pinpoint the exact amino acid residue of covalent attachment.

-

Workflow for Photoaffinity Labeling of CD36.

Signaling Pathways

GHSR-1a (Primary Target) Signaling Pathway

Hexarelin, upon binding to GHSR-1a, primarily activates the Gq/11 protein pathway[4][5]. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the secretion of growth hormone from the pituitary gland.

Hexarelin Signaling via the GHSR-1a Receptor.

CD36 (Off-Target) Signaling Pathway

The interaction of Hexarelin with CD36 initiates a distinct signaling cascade that is independent of GH release and is particularly relevant in cardiovascular and metabolic tissues[6][7]. This pathway involves the activation of peroxisome proliferator-activated receptor-gamma (PPARγ)[8][9][10]. Activation of CD36 by Hexarelin leads to the transcriptional activation of PPARγ. Activated PPARγ then forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This leads to the upregulation of Liver X Receptor alpha (LXRα), which in turn increases the expression of ATP-binding cassette (ABC) transporters ABCA1 and ABCG1[1][11][12]. These transporters play a crucial role in reverse cholesterol transport, promoting cholesterol efflux from cells, which is a key mechanism behind Hexarelin's anti-atherosclerotic effects.

Hexarelin's Off-Target Signaling via the CD36 Receptor.

Conclusion

This compound exhibits a dual receptor binding profile, acting as a potent agonist at its primary target, the GHSR-1a, and also engaging the off-target scavenger receptor CD36. While its interaction with GHSR-1a is responsible for its growth hormone-releasing effects, its binding to CD36 mediates distinct and therapeutically relevant cardiovascular and metabolic effects. The activation of the PPARγ-LXRα-ABC pathway via CD36 provides a molecular basis for the observed anti-atherosclerotic and cardioprotective properties of Hexarelin. A comprehensive understanding of these parallel mechanisms is essential for the rational design of future Hexarelin analogs with improved receptor selectivity and optimized therapeutic profiles for a range of clinical applications, from growth disorders to cardiovascular and metabolic diseases. Further research is warranted to obtain direct comparative binding affinities of Hexarelin for GHSR-1a and CD36 to better elucidate its receptor preference and dose-dependent effects.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Identification of the growth hormone-releasing peptide binding site in CD36: a photoaffinity cross-linking study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. cusabio.com [cusabio.com]

- 6. CD36 actions in the Heart: lipids, calcium, inflammation, repair and more? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aginganddisease.org [aginganddisease.org]

- 8. researchgate.net [researchgate.net]

- 9. Hexarelin Signaling to PPARgamma in Metabolic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A growth hormone-releasing peptide that binds scavenger receptor CD36 and ghrelin receptor up-regulates sterol transporters and cholesterol efflux in macrophages through a peroxisome proliferator-activated receptor gamma-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. researchgate.net [researchgate.net]

Hexarelin Acetate: A Technical Guide to Core Cellular Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexarelin (B1671829) is a synthetic hexapeptide, composed of the amino acids His-D-2-methyl-Trp-Ala-Trp-D-Phe-Lys-NH₂, recognized for its potent ability to stimulate growth hormone (GH) secretion.[1][2] As a member of the growth hormone secretagogue (GHS) family, it mimics the action of ghrelin by binding to the growth hormone secretagogue receptor type 1a (GHS-R1a).[3][4] However, its biological activities extend far beyond the hypothalamic-pituitary axis. Extensive research has revealed that Hexarelin exerts significant pleiotropic effects, particularly in the cardiovascular system, through pathways independent of GH release.[5][6] These effects are primarily mediated by a secondary receptor, the scavenger receptor CD36.[5][7]

This technical guide provides an in-depth exploration of the core cellular signaling pathways activated by Hexarelin acetate (B1210297). It is designed to serve as a comprehensive resource, detailing the molecular mechanisms, summarizing key quantitative findings, and providing methodologies for the experimental techniques frequently used to elucidate these pathways.

Core Signaling Receptors

Hexarelin's diverse physiological effects are initiated by its interaction with at least two distinct cell surface receptors: the canonical GHS-R1a and the non-canonical CD36.

-

Growth Hormone Secretagogue Receptor Type 1a (GHS-R1a): This G-protein-coupled receptor is the primary target for ghrelin and synthetic GHSs like Hexarelin.[8] It is predominantly expressed in the hypothalamus and pituitary gland, where its activation leads to a robust release of growth hormone.[9][10] GHS-R1a is also found in various peripheral tissues, including the heart and blood vessels, suggesting a role in Hexarelin's direct cardiovascular actions.[1][6]

-

CD36 (Scavenger Receptor Class B): Identified as a specific cardiac receptor for Hexarelin, CD36 is a transmembrane glycoprotein (B1211001) involved in fatty acid uptake, angiogenesis, and inflammation.[5][11] Its interaction with Hexarelin mediates many of the peptide's cardioprotective and metabolic effects, independent of the GH/IGF-1 axis.[5][11] This binding initiates signaling cascades that influence lipid metabolism and reduce atherosclerosis.[7][12]

Primary Downstream Signaling Pathways

Upon binding to its receptors, Hexarelin activates several key intracellular signaling cascades that govern cellular processes ranging from hormone secretion and energy metabolism to cell survival and apoptosis.

GHS-R1a-Mediated GH Release Pathway

The classical pathway initiated by Hexarelin binding to GHS-R1a in pituitary somatotrophs involves the activation of G-proteins and subsequent second messengers, culminating in the secretion of growth hormone. This mechanism is synergistic with Growth Hormone-Releasing Hormone (GHRH).[13]

Figure 1: GHS-R1a pathway for Growth Hormone release.

CD36-Mediated PPARγ Metabolic Pathway

In macrophages and hepatocytes, Hexarelin binding to CD36 triggers a metabolic cascade involving the activation of Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[12] This pathway is central to Hexarelin's anti-atherosclerotic effects, as it enhances cholesterol efflux and modulates lipid metabolism.[7][14]

Figure 2: CD36-PPARγ pathway for cholesterol efflux.

Pro-Survival and Anti-Apoptotic Pathways (PI3K/Akt & MAPK/ERK)

Hexarelin demonstrates significant cytoprotective effects in various cell types, including cardiomyocytes and neurons, by modulating key survival pathways.[15][16] It activates the PI3K/Akt pathway, which inhibits apoptosis, and modulates the MAPK/ERK pathway to protect against cellular stress.[15][17][18]

-

PI3K/Akt Pathway: Activation of this pathway by Hexarelin leads to the phosphorylation and activation of Akt (Protein Kinase B).[15] Activated Akt then phosphorylates and inactivates several pro-apoptotic targets, such as GSK-3β and Caspase-3, promoting cell survival.[18][19]

-

MAPK/ERK Pathway: In response to stressors like hydrogen peroxide, which up-regulate p-ERK and p-p38 leading to cell death, Hexarelin treatment blunts this up-regulation.[15] This inhibition of stress-induced MAPK phosphorylation is a key component of its protective mechanism.[15][17]

Figure 3: Hexarelin's modulation of pro-survival pathways.

Quantitative Data Summary

The following tables summarize quantitative data from various studies, illustrating the potent effects of Hexarelin on physiological and cellular parameters.

Table 1: In Vivo Cardiovascular and Metabolic Effects

| Parameter | Model | Treatment | Result | Reference |

|---|---|---|---|---|

| Left Ventricular Ejection Fraction (LVEF) | 7 Male Volunteers | Acute IV Hexarelin | Increased from 64.0 ± 1.5% to 70.7 ± 3.0% (P < 0.03) | [5] |

| Plasma Triglycerides | Insulin-Resistant MKR Mice | 200 µg/kg Hexarelin for 12 days | 28% reduction (P = 0.0147) | [11] |

| Liver Triglycerides | Insulin-Resistant MKR Mice | 200 µg/kg Hexarelin for 12 days | 32% reduction (P = 0.0112) | [11] |

| Atherosclerotic Lesions | ApoE-null Mice | Long-term GHRPs (inc. Hexarelin) | Markedly decreased plaque formation |[12] |

Table 2: In Vitro Cellular and Molecular Effects

| Parameter | Cell Line | Treatment | Result | Reference |

|---|---|---|---|---|

| GHS-R1a mRNA Expression | Infant Rat Pituitary | Hexarelin | Significant increase | [8][20] |

| GHS-R1a mRNA Expression | Adult Rat Pituitary | Hexarelin | No significant change | [8][20] |

| Akt Phosphorylation | Neuro-2A cells (H₂O₂-stressed) | Hexarelin + H₂O₂ | Significantly increased vs. H₂O₂ alone | [15] |

| p-ERK / p-p38 Expression | Neuro-2A cells (H₂O₂-stressed) | Hexarelin + H₂O₂ | Up-regulation induced by H₂O₂ was blunted | [15] |

| PPARγ Transcriptional Activity | Human 293 cells (transfected) | 10⁻⁷ M Hexarelin | Increased PPARγ activity with CD36 or GHS-R1a expression |[14] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key experiments used to study Hexarelin's signaling effects.

Western Blotting for Protein Phosphorylation (e.g., p-Akt)

This protocol is a standard method to detect and quantify the phosphorylation status of specific proteins like Akt, providing a measure of pathway activation.

Figure 4: General workflow for Western Blot analysis.

Methodology:

-

Cell Treatment and Lysis:

-

Culture cells (e.g., Neuro-2A, H9c2) to desired confluency.

-

Treat cells with Hexarelin acetate at specified concentrations and durations. Include appropriate vehicle controls.

-

Wash cells with ice-cold PBS.

-

Lyse cells on ice using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.[21]

-

Centrifuge lysates to pellet cell debris and collect the supernatant.[21]

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a standard method like the bicinchoninic acid (BCA) assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane for 1 hour at room temperature with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target protein (e.g., rabbit anti-phospho-Akt Ser473) overnight at 4°C.

-

Wash the membrane, then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and capture the image with a digital imaging system.

-

To normalize data, strip the membrane and re-probe with an antibody for the total protein (e.g., anti-Akt).

-

Immunoprecipitation (IP) for Receptor Interaction

Immunoprecipitation is used to isolate a specific protein (and its binding partners) from a complex mixture, such as a cell lysate. This can be used to study the interaction of Hexarelin-activated proteins.

Methodology:

-

Lysate Preparation:

-

Prepare cell lysates from Hexarelin-treated and control cells as described for Western Blotting, often using a less stringent lysis buffer (e.g., without SDS) to preserve protein-protein interactions.[21]

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with Protein A/G agarose (B213101) beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with a primary antibody against the protein of interest (e.g., anti-CD36) for several hours to overnight at 4°C with gentle rotation.[22]

-

Add fresh Protein A/G agarose beads to the lysate-antibody mixture and incubate for another 1-2 hours to capture the antibody-protein complexes.[23]

-

Pellet the beads by centrifugation and wash them several times with ice-cold lysis buffer to remove non-specifically bound proteins.[21]

-

-

Analysis:

-

Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by Western blotting using an antibody against a suspected interacting partner to confirm the interaction.

-

Competitive RT-PCR for mRNA Expression

This technique is used to measure the relative abundance of specific mRNA transcripts, such as GHS-R1a, in response to Hexarelin treatment.

Methodology:

-

RNA Extraction and cDNA Synthesis:

-

Treat cells or tissues as required.

-

Extract total RNA using a suitable method (e.g., TRIzol reagent).

-

Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

-

-

Competitive PCR:

-

Perform a polymerase chain reaction (PCR) using primers specific for the target gene (e.g., GHS-R1a).[8][20]

-

Include a known amount of a competitor template in the reaction. The competitor is designed to be amplified by the same primers but is distinguishable from the target transcript by size.

-

Amplify both the target and competitor DNA in the same reaction.

-

Separate the PCR products by agarose gel electrophoresis.

-

Quantify the band intensity for both the target and competitor. The ratio of the target to the competitor band is used to determine the initial amount of the target mRNA in the sample.

-

Conclusion

This compound is a multifaceted peptide that engages a sophisticated network of cellular signaling pathways. Its primary interactions with the GHS-R1a and CD36 receptors initiate cascades that regulate not only growth hormone secretion but also critical processes in cell survival, metabolism, and cardiovascular health. The activation of the PI3K/Akt pathway and the protective modulation of the MAPK/ERK pathway underscore its significant cytoprotective and anti-apoptotic potential.[15][18] Furthermore, the engagement of the CD36-PPARγ axis provides a molecular basis for its beneficial effects on lipid metabolism and its potential as a therapeutic agent against atherosclerosis.[12][14] A thorough understanding of these core pathways is essential for researchers and drug developers seeking to harness the full therapeutic potential of Hexarelin and its analogs.

References

- 1. Exploring the Multifaceted Research Potential of Hexarelin Peptide | Iredell Free News [iredellfreenews.com]

- 2. particlepeptides.com [particlepeptides.com]

- 3. corepeptides.com [corepeptides.com]

- 4. pinnaclepeptides.com [pinnaclepeptides.com]

- 5. The cardiovascular action of hexarelin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. A growth hormone-releasing peptide that binds scavenger receptor CD36 and ghrelin receptor up-regulates sterol transporters and cholesterol efflux in macrophages through a peroxisome proliferator-activated receptor gamma-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Hexarelin modulates the expression of growth hormone secretagogue receptor type 1a mRNA at hypothalamic and pituitary sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. What is Hexarelin Peptide? - Creative Peptides [creative-peptides.com]

- 10. Hexarelin Modulates the Expression of Growth Hormone Secretagogue Receptor Type 1a mRNA at Hypothalamic and Pituitary Sites: AGOSR [agosr.com]

- 11. Hexarelin, a Growth Hormone Secretagogue, Improves Lipid Metabolic Aberrations in Nonobese Insulin-Resistant Male MKR Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Mechanism of action of Hexarelin. I. Growth hormone-releasing activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. Hexarelin Modulation of MAPK and PI3K/Akt Pathways in Neuro-2A Cells Inhibits Hydrogen Peroxide—Induced Apoptotic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. peptidesciences.com [peptidesciences.com]

- 17. Hexarelin modulation of mapk and pi3k/akt pathways in neuro-2a cells inhibits hydrogen peroxide-induced apoptotic toxicity [boa.unimib.it]

- 18. researchgate.net [researchgate.net]

- 19. Growth hormone-releasing peptide hexarelin reduces neonatal brain injury and alters Akt/glycogen synthase kinase-3beta phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. karger.com [karger.com]

- 21. protocols.io [protocols.io]

- 22. documents.thermofisher.com [documents.thermofisher.com]

- 23. Immunoprecipitation Techniques [sigmaaldrich.com]

Hexarelin Acetate and Pituitary Somatotrophs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexarelin (B1671829) acetate (B1210297), a synthetic hexapeptide growth hormone (GH) secretagogue, has demonstrated potent and efficacious stimulation of GH release from pituitary somatotrophs. This technical guide provides an in-depth analysis of the molecular mechanisms, signaling pathways, and quantitative effects of hexarelin on these specialized endocrine cells. It is designed to serve as a comprehensive resource for researchers and professionals in the fields of endocrinology, pharmacology, and drug development. This document summarizes key quantitative data in structured tables, details experimental protocols from pivotal studies, and visualizes complex signaling and experimental workflows using Graphviz diagrams.

Introduction